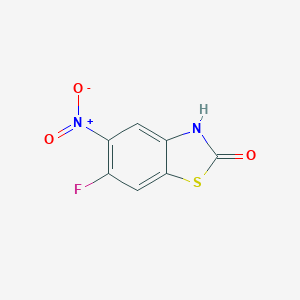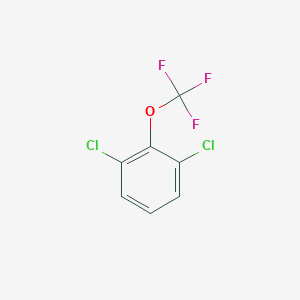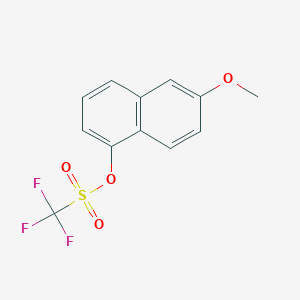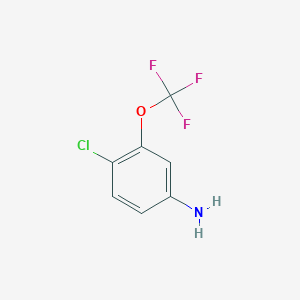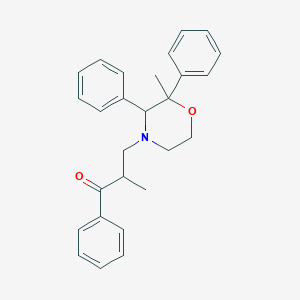
2-Methyl-3-(2-methyl-2,3-diphenylmorpholin-4-yl)-1-phenylpropan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-3-(2-methyl-2,3-diphenylmorpholin-4-yl)-1-phenylpropan-1-one, also known as MDPV, is a synthetic cathinone that has gained popularity as a recreational drug in recent years. However, MDPV also has potential applications in scientific research due to its unique chemical properties.
科学的研究の応用
2-Methyl-3-(2-methyl-2,3-diphenylmorpholin-4-yl)-1-phenylpropan-1-one has potential applications in scientific research due to its ability to interact with the dopamine and norepinephrine transporters in the brain. It has been studied as a potential treatment for depression, ADHD, and other psychiatric disorders. 2-Methyl-3-(2-methyl-2,3-diphenylmorpholin-4-yl)-1-phenylpropan-1-one has also been used as a tool to study the structure and function of neurotransmitter transporters.
作用機序
2-Methyl-3-(2-methyl-2,3-diphenylmorpholin-4-yl)-1-phenylpropan-1-one works by blocking the reuptake of dopamine and norepinephrine, leading to an increase in their levels in the brain. This results in a stimulant effect, similar to that of cocaine or amphetamines. 2-Methyl-3-(2-methyl-2,3-diphenylmorpholin-4-yl)-1-phenylpropan-1-one also has affinity for the serotonin transporter, although its effects on serotonin are less pronounced.
生化学的および生理学的効果
2-Methyl-3-(2-methyl-2,3-diphenylmorpholin-4-yl)-1-phenylpropan-1-one has been shown to increase locomotor activity, induce hyperthermia, and produce rewarding effects in animal models. In humans, 2-Methyl-3-(2-methyl-2,3-diphenylmorpholin-4-yl)-1-phenylpropan-1-one has been reported to cause euphoria, increased energy, and heightened sensory perception. However, it can also cause anxiety, paranoia, and hallucinations, particularly at higher doses.
実験室実験の利点と制限
2-Methyl-3-(2-methyl-2,3-diphenylmorpholin-4-yl)-1-phenylpropan-1-one has advantages as a research tool due to its high potency and selectivity for the dopamine and norepinephrine transporters. However, it is also highly addictive and has potential for abuse, which can limit its usefulness in certain experiments. Additionally, 2-Methyl-3-(2-methyl-2,3-diphenylmorpholin-4-yl)-1-phenylpropan-1-one is a Schedule I controlled substance in the United States, which can make it difficult to obtain for research purposes.
将来の方向性
There are several areas of future research that could benefit from further study of 2-Methyl-3-(2-methyl-2,3-diphenylmorpholin-4-yl)-1-phenylpropan-1-one. These include:
- Investigating the potential therapeutic applications of 2-Methyl-3-(2-methyl-2,3-diphenylmorpholin-4-yl)-1-phenylpropan-1-one in treating psychiatric disorders.
- Studying the structure and function of neurotransmitter transporters using 2-Methyl-3-(2-methyl-2,3-diphenylmorpholin-4-yl)-1-phenylpropan-1-one as a tool.
- Developing new drugs based on the structure of 2-Methyl-3-(2-methyl-2,3-diphenylmorpholin-4-yl)-1-phenylpropan-1-one that have improved selectivity and reduced potential for abuse.
- Examining the long-term effects of 2-Methyl-3-(2-methyl-2,3-diphenylmorpholin-4-yl)-1-phenylpropan-1-one use on the brain and behavior.
In conclusion, 2-Methyl-3-(2-methyl-2,3-diphenylmorpholin-4-yl)-1-phenylpropan-1-one has potential as a research tool in the study of neurotransmitter transporters and their role in psychiatric disorders. However, its potential for abuse and addictive properties must be carefully considered when using it in experiments. Further research is needed to fully understand the effects of 2-Methyl-3-(2-methyl-2,3-diphenylmorpholin-4-yl)-1-phenylpropan-1-one on the brain and behavior, and to develop new drugs based on its structure.
合成法
2-Methyl-3-(2-methyl-2,3-diphenylmorpholin-4-yl)-1-phenylpropan-1-one can be synthesized through a multi-step process involving the reaction of 3,4-methylenedioxyphenylpropan-2-one with 2-bromopropiophenone, followed by reduction and cyclization reactions. The final product is a white crystalline powder that is soluble in water and organic solvents.
特性
CAS番号 |
117278-53-2 |
|---|---|
製品名 |
2-Methyl-3-(2-methyl-2,3-diphenylmorpholin-4-yl)-1-phenylpropan-1-one |
分子式 |
C27H29NO2 |
分子量 |
399.5 g/mol |
IUPAC名 |
2-methyl-3-(2-methyl-2,3-diphenylmorpholin-4-yl)-1-phenylpropan-1-one |
InChI |
InChI=1S/C27H29NO2/c1-21(25(29)22-12-6-3-7-13-22)20-28-18-19-30-27(2,24-16-10-5-11-17-24)26(28)23-14-8-4-9-15-23/h3-17,21,26H,18-20H2,1-2H3 |
InChIキー |
FTAFURDBLLPMJN-UHFFFAOYSA-N |
SMILES |
CC(CN1CCOC(C1C2=CC=CC=C2)(C)C3=CC=CC=C3)C(=O)C4=CC=CC=C4 |
正規SMILES |
CC(CN1CCOC(C1C2=CC=CC=C2)(C)C3=CC=CC=C3)C(=O)C4=CC=CC=C4 |
同義語 |
2-methyl-2,3-phenyl-3-methyltetrahydroxazine propiophenone 2-methyl-3-(2-methyl-2,3-diphenyl-4-morpholinyl)-1-phenyl-1-propanone MPMTH-PR |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-Formyl-3-methyl-1-oxo-1,5-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B52514.png)
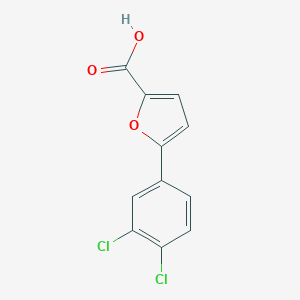
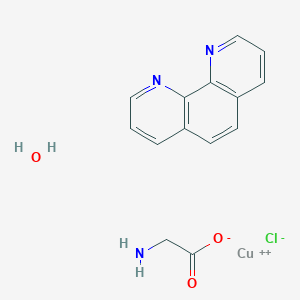
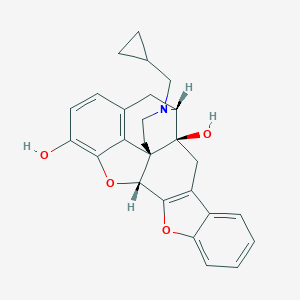
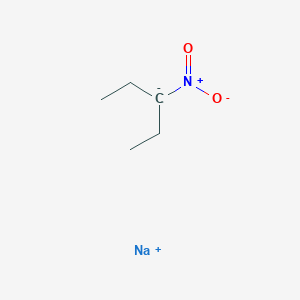
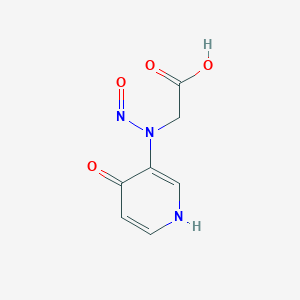
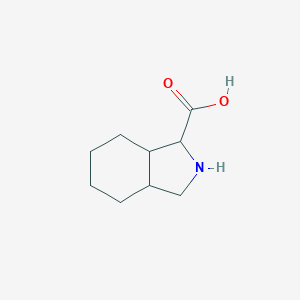
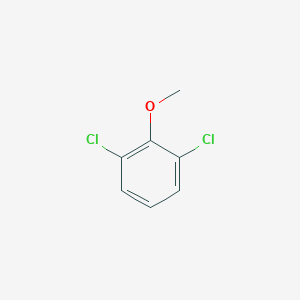

![5-[3-(Trifluoromethoxy)phenyl]-2-furoic acid](/img/structure/B52532.png)
